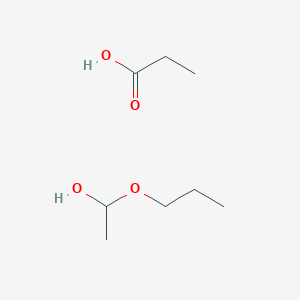
Propanoic acid;1-propoxyethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanoic acid;1-propoxyethanol is a compound that combines the properties of both propanoic acid and 1-propoxyethanolIt is widely used in various industries, including food preservation, pharmaceuticals, and agriculture . 1-propoxyethanol, on the other hand, is an organic compound with the molecular formula C5H12O2, commonly used as a solvent in coatings and cleaning products .
Preparation Methods
Synthetic Routes and Reaction Conditions
Propanoic acid can be synthesized through the oxidation of 1-propanol using various oxidizing agents such as potassium dichromate (K2Cr2O7) in acidic conditions . Another method involves the oxo-synthesis of ethylene or ethyl alcohol, followed by the oxidation of propionaldehyde with oxygen .
1-propoxyethanol can be prepared by the reaction of propylene oxide with ethanol in the presence of a catalyst .
Industrial Production Methods
Industrial production of propanoic acid typically involves the hydroformylation of ethylene to produce propionaldehyde, which is then oxidized to propanoic acid . For 1-propoxyethanol, industrial methods include the reaction of propylene oxide with ethanol under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
Propanoic acid undergoes various chemical reactions, including:
Oxidation: Propanoic acid can be oxidized to carbon dioxide and water.
Esterification: Reacts with alcohols to form esters and water.
Reduction: Can be reduced to 1-propanol using reducing agents like lithium aluminum hydride (LiAlH4).
1-propoxyethanol primarily undergoes:
Esterification: Reacts with carboxylic acids to form esters.
Substitution: Can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium dichromate (K2Cr2O7) in acidic conditions for propanoic acid.
Esterification: Sulfuric acid (H2SO4) as a catalyst for both propanoic acid and 1-propoxyethanol.
Reduction: Lithium aluminum hydride (LiAlH4) for propanoic acid.
Major Products
Oxidation of Propanoic Acid: Carbon dioxide and water.
Esterification of Propanoic Acid: Esters such as propyl propanoate.
Reduction of Propanoic Acid: 1-propanol.
Scientific Research Applications
Propanoic acid and 1-propoxyethanol have diverse applications in scientific research:
Mechanism of Action
Propanoic acid exerts its effects primarily through its conversion to propionyl coenzyme A (propionyl-CoA), which then enters metabolic pathways such as the citric acid cycle . It acts as an antimicrobial agent by disrupting microbial cell membranes and metabolic processes .
1-propoxyethanol acts as a solvent, facilitating the dissolution of various substances and enhancing the effectiveness of cleaning and coating products .
Comparison with Similar Compounds
Similar Compounds
Acetic Acid: Similar to propanoic acid but with a shorter carbon chain (C2H4O2).
Butanoic Acid: Similar to propanoic acid but with a longer carbon chain (C4H8O2).
Ethylene Glycol Monoethyl Ether: Similar to 1-propoxyethanol but with a different alkyl group (C4H10O2).
Uniqueness
Propanoic acid is unique due to its intermediate chain length, which provides a balance between volatility and solubility . 1-propoxyethanol is unique for its effectiveness as a solvent in various industrial applications .
Properties
CAS No. |
823814-40-0 |
|---|---|
Molecular Formula |
C8H18O4 |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
propanoic acid;1-propoxyethanol |
InChI |
InChI=1S/C5H12O2.C3H6O2/c1-3-4-7-5(2)6;1-2-3(4)5/h5-6H,3-4H2,1-2H3;2H2,1H3,(H,4,5) |
InChI Key |
XWQGMLRYWQUHAI-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(C)O.CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Propan-2-yl [4-(dimethylamino)phenyl]carbamate](/img/structure/B14219986.png)
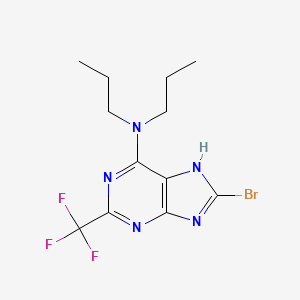
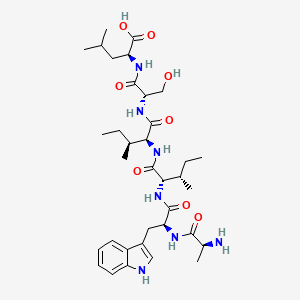
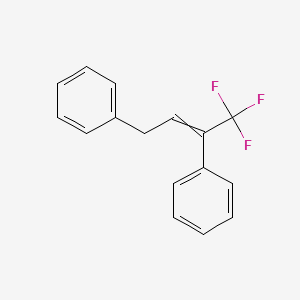
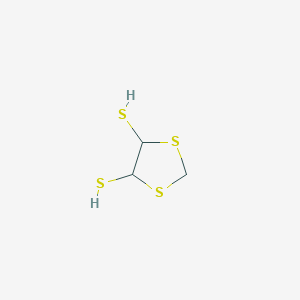
![Benzenemethanamine, N-[3-methyl-2-(phenylseleno)butylidene]-](/img/structure/B14220013.png)
![5-[2-(4-Nitrophenyl)ethenyl]benzene-1,3-diol](/img/structure/B14220025.png)
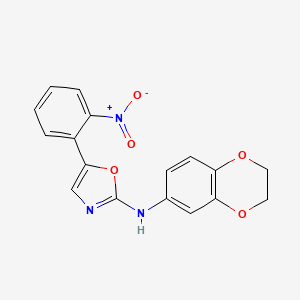
![Ethyl [2-(4-chlorophenyl)-1H-indol-3-yl]acetate](/img/structure/B14220041.png)
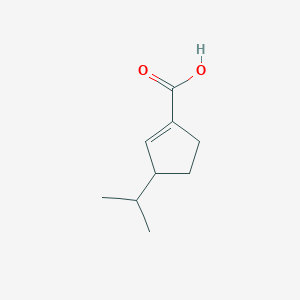
![1-({[(1R)-1-Cyclohexylethyl]amino}methylidene)naphthalen-2(1H)-one](/img/structure/B14220058.png)
![15-[4-(Dimethylamino)phenyl]pentadecyl pyrene-1-carboxylate](/img/structure/B14220070.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-[4-(trifluoromethyl)phenyl]-](/img/structure/B14220077.png)

